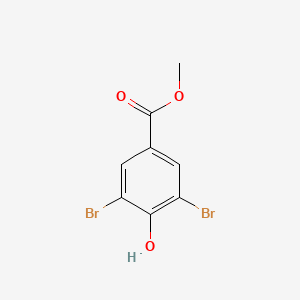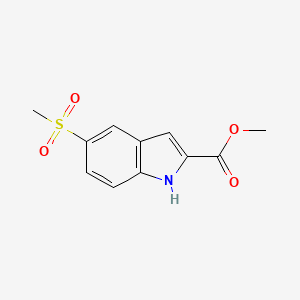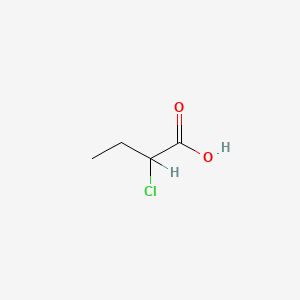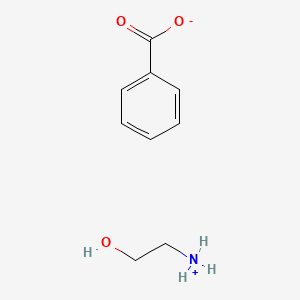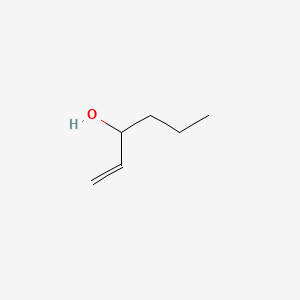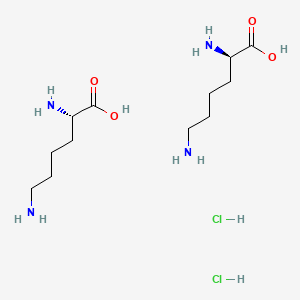
DL-Lysine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .
准备方法
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .
化学反应分析
Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysine derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in substitution reactions to form various lysine-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used under mild conditions.
Major Products:
Oxidation: Produces lysine derivatives such as hydroxylysine.
Reduction: Yields amino alcohols.
Substitution: Forms lysine-based polymers and other derivatives.
科学研究应用
DL-Lysine monohydrochloride has a wide range of applications in scientific research:
作用机制
DL-Lysine monohydrochloride exerts its effects primarily through its role as an amino acid. In biological systems, it is involved in protein synthesis and various metabolic pathways. It can inhibit the replication of arginine-rich viruses such as herpes simplex virus by competing with arginine, thereby reducing viral replication . Additionally, it participates in the formation of collagen and other structural proteins .
相似化合物的比较
L-Lysine: The biologically active enantiomer of lysine, essential for protein synthesis.
D-Lysine: The non-biologically active enantiomer, used in research and industrial applications.
Lysine Hydrochloride: A commonly used form of lysine in supplements and animal feed.
Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .
属性
CAS 编号 |
22834-80-6 |
|---|---|
分子式 |
C6H15ClN2O2 |
分子量 |
182.65 g/mol |
IUPAC 名称 |
2,6-diaminohexanoic acid;hydron;chloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
InChI 键 |
BVHLGVCQOALMSV-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
[H+].C(CCN)CC(C(=O)O)N.[Cl-] |
物理描述 |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
相关CAS编号 |
70-53-1 617-68-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


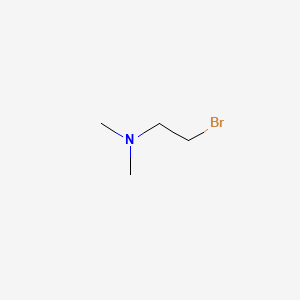
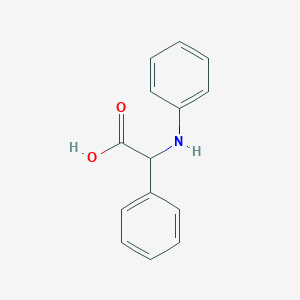
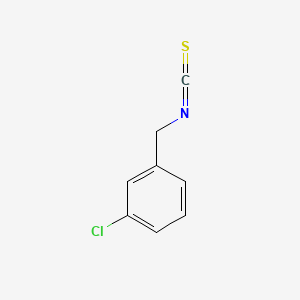
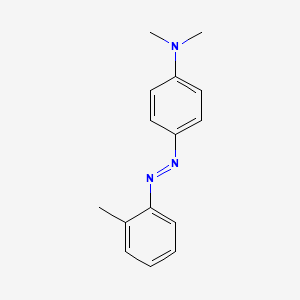
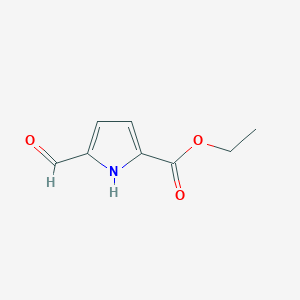
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
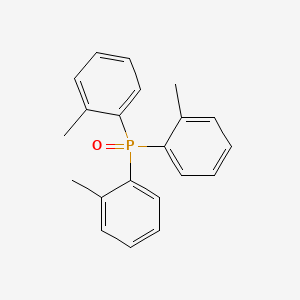
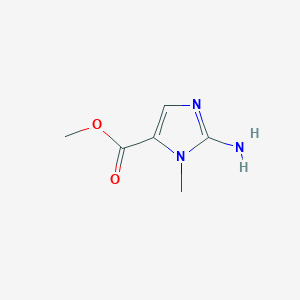
![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)
